1,2-Diphenylpiperidine: Chemical Structure, Synthesis, and Pharmacological Significance
1,2-Diphenylpiperidine: Chemical Structure, Synthesis, and Pharmacological Significance
Executive Summary
1,2-Diphenylpiperidine is a substituted saturated nitrogen heterocycle featuring a piperidine ring with phenyl groups attached at the nitrogen (N-1) and the alpha-carbon (C-2).[1][2][3][4] This structural motif serves as a critical "privileged scaffold" in medicinal chemistry, forming the core of various bioactive agents including NMDA receptor antagonists, substance P antagonists, and sigma receptor ligands.
Unlike its acyclic analog lefetamine or the regioisomer diphenidine (1-(1,2-diphenylethyl)piperidine), 1,2-diphenylpiperidine presents a rigidified lipophilic core that restricts conformational freedom, potentially enhancing receptor subtype selectivity.[1] This guide details its physicochemical properties, validated synthesis protocols, and pharmacological utility in drug discovery.[5]
Part 1: Chemical Identity & Physicochemical Properties
Structural Analysis
The molecule consists of a six-membered piperidine ring distorted into a chair conformation.[1] The bulky phenyl substituents at positions 1 and 2 create significant steric strain, influencing the preferred equatorial/axial orientation.
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CAS Number: 53786-30-2 (Generic), 120457-87-6 (Specific derivatives)[1]
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Molecular Formula: C₁₇H₁₉N
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Molecular Weight: 237.34 g/mol [1]
Stereochemistry
The presence of a chiral center at C-2 and the pyramidal inversion at N-1 allows for diastereomers.[1] However, the N-substituent typically inverts rapidly, making the C-2 configuration the primary determinant of stereochemistry in non-rigidified systems.[1]
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Cis-Isomer: Phenyl groups on the same side of the ring plane (often less stable due to 1,2-steric clash).[1]
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Trans-Isomer: Phenyl groups on opposite sides (thermodynamically favored in many synthetic routes).[1]
Physicochemical Data Table
| Property | Value (Experimental/Predicted) | Relevance to Drug Design |
| Physical State | Viscous Yellow Oil / Low-melting Solid | Handling requires precise weighing; often converted to HCl salt for stability.[1] |
| LogP | ~4.2 - 4.5 | High lipophilicity; indicates blood-brain barrier (BBB) permeability.[1] |
| pKa (Conjugate Acid) | ~8.5 - 9.0 | Exists largely as a cation at physiological pH, aiding receptor binding via electrostatic interactions.[1] |
| H-Bond Donors | 0 | Tertiary amine; acts purely as an H-bond acceptor.[1] |
| H-Bond Acceptors | 1 | Nitrogen lone pair available for interaction with receptor residues (e.g., Asp/Glu).[1] |
| ¹H NMR Shift (CDCl₃) | δ 7.39–7.11 (m, 10H, Ar-H), 3.0–3.5 (m, Ring CH) | Diagnostic aromatic multiplets and deshielded C2-H signal.[1] |
Part 2: Synthesis Protocols
We present two distinct methodologies: a modern Electroreductive Cyclization (Green Chemistry) and a classical Lactam Reduction (Scalable).[1]
Method A: Electroreductive Cyclization (Flow Chemistry)
Source: Naito et al., Beilstein J. Org.[2] Chem. 2022[1][2][4][8][9][10]
This method utilizes a microflow reactor to generate radical anions from imines, which then attack terminal dihaloalkanes. It avoids harsh reducing agents like LiAlH₄.[1]
Reagents:
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Substrate: N-Benzylideneaniline (Imine formed from benzaldehyde + aniline).[1]
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Reagent: 1,4-Dichlorobutane (or 1,4-dibromobutane).[1]
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Electrolyte: Bu₄NBF₄ in DMF.
Protocol:
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Imine Formation: Condense benzaldehyde (1.0 eq) and aniline (1.0 eq) in methanol; remove solvent to isolate N-benzylideneaniline.[1]
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Flow Setup: Dissolve imine (0.1 M) and 1,4-dichlorobutane (3.0 eq) in 0.1 M Bu₄NBF₄/DMF.
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Electrolysis: Pump solution through a microflow reactor equipped with a Pt cathode and Pt anode. Apply a constant current (approx. 10–15 mA/cm²).[1]
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Mechanism: The imine is reduced to a radical anion, which performs a nucleophilic attack on the alkyl halide, followed by a second reduction and intramolecular cyclization.
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Work-up: Collect the effluent, quench with water, extract with diethyl ether, and purify via silica gel chromatography (Hexane/EtOAc).
Method B: Stereoselective Hydrogenation
Source: University of Liverpool, Thesis (2022); Glorius Group Methodologies
This route is preferred for controlling the cis/trans ratio using metal catalysts.
Protocol:
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Precursor Synthesis: Synthesize 1,2-diphenyl-1,4,5,6-tetrahydropyridine via condensation of 5-chloro-1-phenylpentan-1-one with aniline (or equivalent cyclization).[1]
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Hydrogenation:
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Catalyst: Rhodium on Carbon (Rh/C) or homogeneous Rh-complexes (e.g., [Rh(COD)Cl]₂ with chiral phosphine ligands for enantioselectivity).[1]
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Conditions: 50 bar H₂, 60°C, Methanol solvent, 12 hours.
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-
Isolation: Filter catalyst, evaporate solvent.
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Yield: Typically >90% conversion. Stereoselectivity depends on the catalyst (heterogeneous Rh/C favors cis addition).[1]
Synthesis Logic Diagram
Caption: Comparative synthetic pathways showing the electrochemical route (top) and catalytic hydrogenation route (bottom).
Part 3: Pharmacological Applications
NMDA Receptor Antagonism
The 1,2-diphenylpiperidine motif is structurally homologous to Diphenidine and Phencyclidine (PCP) .[1]
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Mechanism: These compounds typically act as uncompetitive channel blockers of the N-methyl-D-aspartate (NMDA) receptor.[1]
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SAR Insight: The spatial arrangement of the two phenyl rings relative to the basic nitrogen is critical. In 1,2-diphenylpiperidine, the rigid ring holds the phenyl groups in a specific vector, potentially increasing selectivity for the PCP-binding site within the ion channel compared to flexible analogs.
Sigma Receptor Ligands
Piperidine derivatives are classic ligands for Sigma-1 (σ1) and Sigma-2 (σ2) receptors.[1]
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Binding Mode: The basic nitrogen forms an electrostatic bond with Asp126 (in σ1), while the phenyl groups engage in hydrophobic pockets.
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Therapeutic Potential: σ1 antagonists are investigated for neuropathic pain and addiction treatment; agonists are explored for neuroprotection. 1,2-diphenylpiperidine serves as a lipophilic core to fine-tune these hydrophobic interactions.[1]
Substance P (NK1) Antagonism
Substituted piperidines (e.g., CP-99,994) are known Neurokinin-1 (NK1) receptor antagonists.[1] The 1,2-diphenyl motif mimics the diphenylmethyl moiety found in many high-affinity NK1 ligands, acting as a "anchor" in the receptor's hydrophobic core.[1]
Pharmacophore Map
Caption: Pharmacophore mapping of 1,2-diphenylpiperidine showing key structural features (hydrophobic domains, basic amine) linking to primary biological targets.[1]
Part 4: Safety & Handling
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Hazard Classification: Irritant (Skin/Eye).[1]
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Toxicity: Like many lipophilic amines, it may possess CNS activity. Direct toxicity data is limited, but structural analogs suggest potential for psychotropic effects at high doses.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation of the amine or degradation.
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Disposal: Incineration with afterburner and scrubber (nitrogen oxides emission).
References
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Naito, Y., Shida, N., & Atobe, M. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor.[2][4][11][12] Beilstein Journal of Organic Chemistry, 18, 350–359.[8]
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University of Liverpool. (2022).[1] Rhodium Catalysed Transfer Hydrogenation and Transamination (PhD Thesis).
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BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Piperidine from 1,5-Dichloropentane.
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National Institutes of Health (NIH). (2021).[1] Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[1] PubMed Central.[1]
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